Talibegron hydrochloride
Overview
Description
ZD2079, also known as Talibegron hydrochloride, is a potent β3-adrenoceptor agonist. This compound has been studied for its potential therapeutic applications, particularly in the treatment of obesity and type 2 diabetes. It has shown the ability to inhibit ob gene expression and circulating leptin levels in lean mice .
Preparation Methods
The synthetic routes and reaction conditions for ZD2079 are not extensively detailed in the available literature. it is known that ZD2079 hydrochloride is synthesized to achieve high purity levels (≥99%) for research purposes
Chemical Reactions Analysis
ZD2079 undergoes various chemical reactions, primarily involving its β3-adrenoceptor agonist activity. It has been shown to produce a concentration-dependent relaxation of phenylephrine-preconstricted isolated mesenteric arteries . The compound’s reactions are typically studied in vitro, focusing on its vasorelaxant effects. Common reagents and conditions used in these reactions include phenylephrine and isolated mesenteric arteries. The major products formed from these reactions are related to the relaxation of vascular tissues.
Scientific Research Applications
ZD2079 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Obesity Treatment: ZD2079 has been shown to increase energy expenditure and substrate oxidation in obese subjects, making it a potential candidate for obesity treatment.
Type 2 Diabetes: The compound’s ability to inhibit ob gene expression and circulating leptin levels suggests its potential use in managing type 2 diabetes.
Vascular Research: ZD2079’s vasorelaxant effects make it a valuable tool for studying vascular function and related disorders.
Mechanism of Action
ZD2079 exerts its effects primarily through its action as a β3-adrenoceptor agonist. This receptor is involved in the regulation of energy expenditure and lipolysis. By activating β3-adrenoceptors, ZD2079 promotes the breakdown of fat and increases energy expenditure. The molecular targets and pathways involved include the β3-adrenoceptor and downstream signaling pathways that regulate lipolysis and thermogenesis .
Comparison with Similar Compounds
ZD2079 is similar to other β3-adrenoceptor agonists, such as ZD7114. Both compounds have been studied for their potential to increase energy expenditure and promote weight loss. ZD2079 has shown a more consistent response in increasing energy expenditure and substrate oxidation in obese subjects compared to ZD7114 . This highlights ZD2079’s uniqueness and potential advantages over similar compounds.
Similar Compounds
Properties
IUPAC Name |
2-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethoxy]phenyl]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4.ClH/c20-17(15-4-2-1-3-5-15)13-19-10-11-23-16-8-6-14(7-9-16)12-18(21)22;/h1-9,17,19-20H,10-13H2,(H,21,22);1H/t17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEFVYIWOQSJCH-LMOVPXPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCOC2=CC=C(C=C2)CC(=O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CNCCOC2=CC=C(C=C2)CC(=O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049042 | |
Record name | ZD 2079 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178600-17-4 | |
Record name | Talibegron hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178600174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZD 2079 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALIBEGRON HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N251Q608VU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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